4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide
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Overview
Description
4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide typically involves the condensation of 4-ethoxybenzoic acid with 2-amino-4-ethoxybenzamide. This reaction is often facilitated by the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining the quality and consistency of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial synthesis of benzamides .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Ethoxy-substituted derivatives.
Scientific Research Applications
4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamide structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The ethoxy groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-(2-(((4-ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 4-ethoxy-N-(2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide stands out due to its dual ethoxy groups, which confer unique chemical properties such as increased solubility and reactivity. These properties make it particularly valuable in applications requiring high bioavailability and specific molecular interactions .
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-19-13-9-17(10-14-19)23(27)25-21-7-5-6-8-22(21)26-24(28)18-11-15-20(16-12-18)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
UVSFULIYKPBGMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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